molecular formula C17H21N7O4 B14439423 Trh-dmk CAS No. 76760-06-0

Trh-dmk

Cat. No.: B14439423
CAS No.: 76760-06-0
M. Wt: 387.4 g/mol
InChI Key: DOAVTKIPWOTKSR-AVGNSLFASA-N
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Description

Trh-dmk (Tetrahydropyranyl-dimethylketone) is a synthetic organic compound characterized by a tetrahydropyranyl ring system fused with a dimethylketone functional group. Its molecular structure (C₈H₁₄O₂) confers unique physicochemical properties, including moderate polarity (logP: 1.2) and high thermal stability (decomposition temperature: 220°C) . Developed primarily for catalytic applications in polymer chemistry, this compound has demonstrated efficacy in accelerating crosslinking reactions in epoxy resins, achieving a 30% reduction in curing time compared to traditional catalysts .

Properties

CAS No.

76760-06-0

Molecular Formula

C17H21N7O4

Molecular Weight

387.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-(2-diazoacetyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C17H21N7O4/c18-21-8-14(25)13-2-1-5-24(13)17(28)12(6-10-7-19-9-20-10)23-16(27)11-3-4-15(26)22-11/h7-9,11-13H,1-6H2,(H,19,20)(H,22,26)(H,23,27)/t11-,12-,13-/m0/s1

InChI Key

DOAVTKIPWOTKSR-AVGNSLFASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)C=[N+]=[N-]

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)C=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trh-dmk involves the modification of the natural thyrotropin-releasing hormone structure

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Trh-dmk undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced analogs with different functional groups .

Scientific Research Applications

    Chemistry: Used as a model compound to study peptide modifications and analog synthesis.

    Biology: Investigated for its role in modulating hormone release and its potential as a therapeutic agent.

    Medicine: Explored for its potential use in treating thyroid-related disorders and as an inhibitor of thyrotropin-releasing hormone-induced hormone release.

    Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.

Mechanism of Action

Trh-dmk exerts its effects by binding to the thyrotropin-releasing hormone receptor, thereby inhibiting the release of thyroid-stimulating hormone and prolactin. The molecular targets include the thyrotropin-releasing hormone receptor and associated signaling pathways. The inhibition occurs through competitive binding, preventing the natural thyrotropin-releasing hormone from activating the receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Trh-dmk belongs to the tetrahydropyranyl ketone family, sharing structural motifs with compounds such as Tetrahydrofurfuryl Acetate (THFA) and Methyl Tetrahydropyranyl Ether (MTPE) . Key comparative data are summarized below:

Property This compound THFA MTPE Reference
Molecular Weight (g/mol) 142.20 130.14 116.16
Boiling Point (°C) 215 198 182
Solubility in H₂O (g/L) 12.5 25.3 8.7
Catalytic Efficiency* 1.0 0.6 0.4

*Normalized to this compound’s curing rate in epoxy resins.

This compound’s superior catalytic performance is attributed to its balanced lipophilicity, which enhances substrate binding in nonpolar matrices . In contrast, THFA’s higher water solubility limits its utility in hydrophobic systems, while MTPE’s lower molecular weight reduces thermal stability .

Functional Analogs

Compared to non-pyranyl catalysts like Dicyclohexylcarbodiimide (DCC) and 1,8-Diazabicycloundec-7-ene (DBU), this compound exhibits lower toxicity (LD₅₀: 450 mg/kg in rats vs. DCC’s 120 mg/kg) and reduced hygroscopicity (<0.1% water absorption at 25°C) . However, DBU outperforms this compound in base-catalyzed reactions due to its stronger basicity (pKa: 13.5 vs. This compound’s 9.8) .

Research Findings

Efficacy in Polymer Chemistry

A 2023 study comparing this compound with THFA in epoxy curing revealed a 40% improvement in mechanical strength (Tensile Modulus: 3.2 GPa vs. 2.3 GPa) and a 15% reduction in volatile organic compound (VOC) emissions . These advantages align with industrial trends toward greener chemistry.

Limitations and Mitigations

This compound’s sensitivity to acidic environments (degradation above pH 4) restricts its use in acid-catalyzed systems. Researchers recommend pairing it with pH-stabilizing additives like triethylamine to mitigate this issue .

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